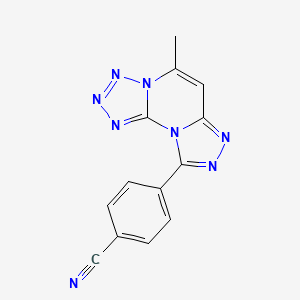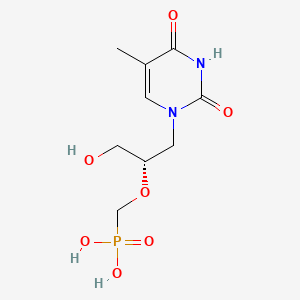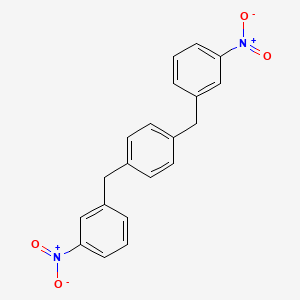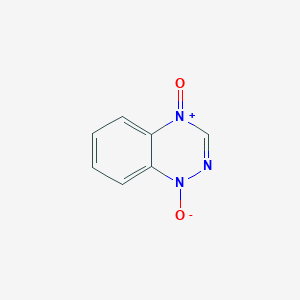
1,2,4-Benzotriazine, 1,4-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Benzotriazine, 1,4-dioxide is a heterocyclic compound that features a benzene ring fused to a triazine ring with two oxygen atoms at the 1 and 4 positions. This compound is known for its significant pharmacological activities and is a prominent substructure in various biologically active molecules .
Preparation Methods
The synthesis of 1,2,4-Benzotriazine, 1,4-dioxide can be achieved through several methods:
Intramolecular Cyclization: This method involves the cyclization of N-(2-aminoaryl) benzhydrazides.
Cycloaddition Reactions: Another approach is the [4+2] cycloaddition reactions, which involve the formation of the triazine ring through the reaction of appropriate precursors.
Industrial Production: Industrially, the compound can be synthesized using copper(I) iodide as a catalyst and pyrrole-2-carboxylic acid as the ligand, followed by in situ oxidation in the presence of copper(I) ions and oxygen.
Chemical Reactions Analysis
1,2,4-Benzotriazine, 1,4-dioxide undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form different derivatives, such as 3-amino-1,2,4-benzotriazine 1,4-dioxide.
Reduction: It can be reduced to form 1,2,4-benzotriazine N-oxides.
Substitution: The compound can undergo substitution reactions with various reagents to form derivatives with different functional groups.
Common Reagents and Conditions: Common reagents include tin in acetic acid for reduction and copper(I) iodide for cyclization reactions.
Major Products: The major products formed from these reactions include various substituted benzotriazines and benzotriazine N-oxides.
Scientific Research Applications
1,2,4-Benzotriazine, 1,4-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Medicine: It is a key component in the development of bioreductive drugs that target hypoxic tumor cells.
Industry: The compound is used in the production of materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 1,2,4-Benzotriazine, 1,4-dioxide involves its bioreductive properties:
Hypoxia-Selective Cytotoxicity: The compound undergoes one-electron reduction to form a free radical species that interacts with DNA, causing single- and double-strand breaks and lethal chromosome aberrations.
Molecular Targets and Pathways: The primary target is the DNA within hypoxic tumor cells, where the compound exerts its cytotoxic effects through the formation of reactive oxygen species.
Comparison with Similar Compounds
1,2,4-Benzotriazine, 1,4-dioxide can be compared with other similar compounds:
Tirapazamine: This compound is a well-known hypoxia-selective cytotoxin with similar bioreductive properties.
3-Methoxycarbonylamino-1,2,4-benzotriazine 1,4-dioxide: This derivative has been studied for its antibacterial activity.
N,N-Dimethyl-1,4-dioxy-benzo[1,2,4]triazine-3,7-diamine:
This compound stands out due to its unique combination of hypoxia-selective cytotoxicity and versatility in chemical synthesis, making it a valuable compound in both scientific research and industrial applications.
Properties
CAS No. |
121135-31-7 |
|---|---|
Molecular Formula |
C7H5N3O2 |
Molecular Weight |
163.13 g/mol |
IUPAC Name |
1-oxido-1,2,4-benzotriazin-4-ium 4-oxide |
InChI |
InChI=1S/C7H5N3O2/c11-9-5-8-10(12)7-4-2-1-3-6(7)9/h1-5H |
InChI Key |
GTLQQCMKADHZLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(N=C[N+]2=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


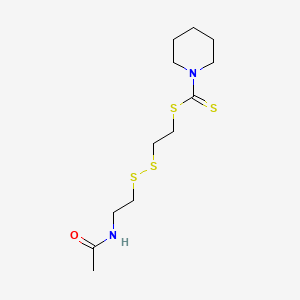
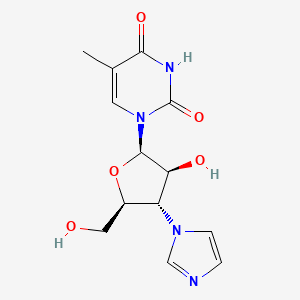

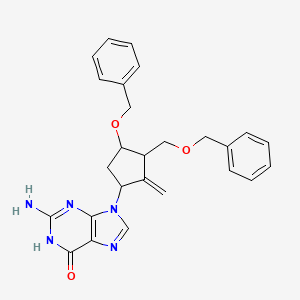

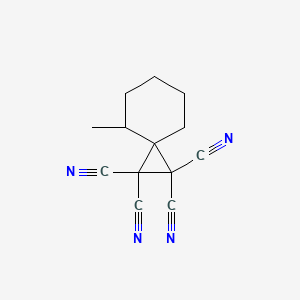
![Ethyl 4-chloro-2-(2-methoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12812885.png)
![Cytidine,5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]-](/img/structure/B12812890.png)



